
2-Aminomethyl-4-fluoro-6-iodopyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Aminomethyl-4-fluoro-6-iodopyridine is a heterocyclic organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of an amino group at the 2-position, a fluorine atom at the 4-position, and an iodine atom at the 6-position of the pyridine ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminomethyl-4-fluoro-6-iodopyridine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common synthetic route includes the following steps:
Nitration: Introduction of a nitro group to the pyridine ring.
Reduction: Conversion of the nitro group to an amino group.
Halogenation: Introduction of fluorine and iodine atoms at specific positions on the pyridine ring.
For example, the nitration of 2-methylpyridine followed by reduction can yield 2-aminomethylpyridine. Subsequent halogenation reactions using appropriate reagents such as N-fluorobenzenesulfonimide (NFSI) for fluorination and iodine monochloride (ICl) for iodination can produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
2-Aminomethyl-4-fluoro-6-iodopyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The amino, fluoro, and iodo groups can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The presence of halogen atoms makes it suitable for cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce various substituted pyridines.
科学研究应用
2-Aminomethyl-4-fluoro-6-iodopyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a radiolabeled compound for imaging studies due to the presence of fluorine and iodine atoms.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
作用机制
The mechanism of action of 2-Aminomethyl-4-fluoro-6-iodopyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity for its targets. Additionally, the amino group can participate in hydrogen bonding, further influencing the compound’s biological activity .
相似化合物的比较
Similar Compounds
2-Aminomethyl-4-fluoropyridine: Lacks the iodine atom, which may result in different reactivity and biological properties.
2-Aminomethyl-6-iodopyridine:
4-Fluoro-6-iodopyridine: Lacks the amino group, which can significantly alter its chemical and biological properties.
Uniqueness
2-Aminomethyl-4-fluoro-6-iodopyridine is unique due to the presence of all three substituents (amino, fluoro, and iodo) on the pyridine ring. This combination imparts distinct electronic and steric effects, making it a valuable compound for various applications in research and industry.
属性
分子式 |
C6H6FIN2 |
|---|---|
分子量 |
252.03 g/mol |
IUPAC 名称 |
(4-fluoro-6-iodopyridin-2-yl)methanamine |
InChI |
InChI=1S/C6H6FIN2/c7-4-1-5(3-9)10-6(8)2-4/h1-2H,3,9H2 |
InChI 键 |
ABFSNWZAOUVLER-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(N=C1CN)I)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


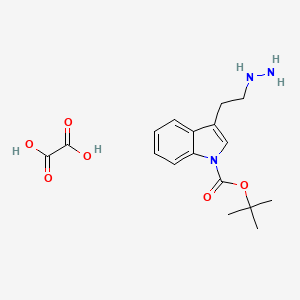
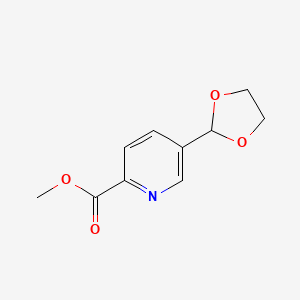

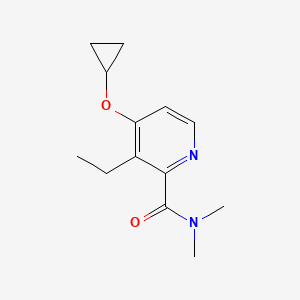

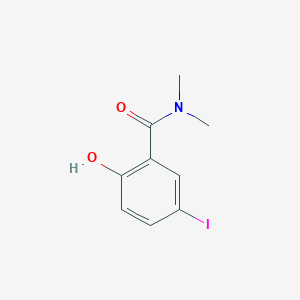


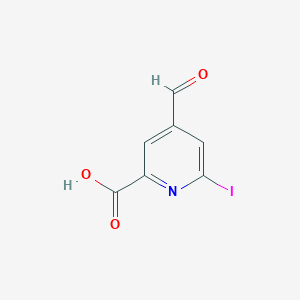

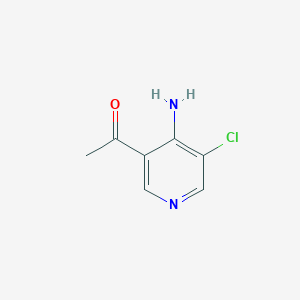
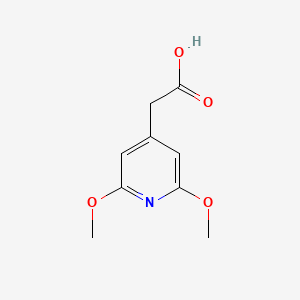

![3-[3-[[2-[[5-(2-Carboxyethyl)-2-hydroxyphenyl]methyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]methyl]-4-hydroxyphenyl]propanoic acid](/img/structure/B14849525.png)
